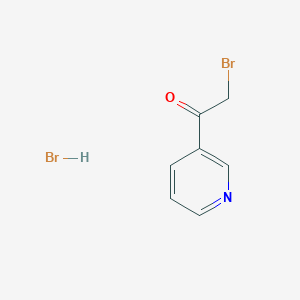

3-(Bromoacetyl)pyridine hydrobromide

Description

Properties

IUPAC Name |

2-bromo-1-pyridin-3-ylethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO.BrH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTSYONULAZKIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6221-12-1 (Parent) | |

| Record name | 3-(Bromoacetyl)pyridinium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017694687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70170224 | |

| Record name | 3-(Bromoacetyl)pyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17694-68-7 | |

| Record name | Ethanone, 2-bromo-1-(3-pyridinyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17694-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromoacetyl)pyridinium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017694687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17694-68-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Bromoacetyl)pyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromoacetyl)pyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Bromoacetyl)pyridine hydrobromide molecular weight and formula

An In-depth Guide to 3-(Bromoacetyl)pyridine hydrobromide

For researchers, scientists, and professionals in drug development, this compound is a key reagent. This technical guide provides core information on its molecular properties.

This compound is a hydrobromide salt form of 3-(bromoacetyl)pyridine.[1] It is utilized as a versatile building block in the synthesis of various biologically active molecules, particularly in pharmaceutical and chemical research.[1]

A summary of its fundamental molecular data is presented below.

| Property | Value |

| Molecular Formula | C₇H₇Br₂NO[] |

| Alternate Linear Formula | C₇H₆BrNO · HBr[1][3] |

| Molecular Weight | 280.94 g/mol [][3] |

| CAS Number | 17694-68-7[3] |

| Appearance | White to off-white crystalline powder[1][] |

| Melting Point | 192-197 °C[3] |

// Main compound node compound [label="this compound\nC₇H₇Br₂NO\nMW: 280.94", shape=rectangle, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124", width=4.5];

// Component nodes pyridine_moiety [label="3-(Bromoacetyl)pyridine\nC₇H₆BrNO", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hbr_moiety [label="Hydrobromide\nHBr", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Relationship edges compound -> pyridine_moiety [label="composed of", color="#5F6368"]; compound -> hbr_moiety [label="composed of", color="#5F6368"]; }

References

Solubility Profile of 3-(Bromoacetyl)pyridine hydrobromide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Bromoacetyl)pyridine hydrobromide (CAS No: 17694-68-7), a key intermediate in pharmaceutical and chemical synthesis. Understanding the solubility of this compound is crucial for its effective use in reaction chemistry, purification, and formulation development.

Core Compound Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO · HBr | [][2] |

| Molecular Weight | 280.94 g/mol | [][2] |

| Appearance | White to off-white or light brown crystalline powder/solid | [][3] |

| Melting Point | 192-197 °C | [2] |

| Purity | Typically ≥95-98% | [][4] |

Quantitative Solubility Data

Extensive literature searches did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various organic solvents. The information available is primarily qualitative. The hydrobromide salt form suggests a higher polarity and potential solubility in polar solvents.

Qualitative Solubility Summary

The following table summarizes the qualitative solubility of this compound based on available data and inferences from its use in analytical techniques.

| Solvent | Formula | Type | Qualitative Solubility | Inferred From |

| Methanol | CH₃OH | Polar Protic | Soluble | Use as a solvent for NMR analysis. |

| Water | H₂O | Polar Protic | Soluble | A clear solution is formed in 10% aqueous solution. |

| Dimethyl Sulfoxide | (CH₃)₂SO | Polar Aprotic | Likely Soluble | General solubility for polar organic salts. |

| N,N-Dimethylformamide | (CH₃)₂NCH | Polar Aprotic | Likely Soluble | General solubility for polar organic salts. |

| Ethanol | C₂H₅OH | Polar Protic | Likely Soluble | Structural similarity to methanol. |

Note: "Likely Soluble" is an inference based on the compound's salt nature and general chemical principles, not on direct experimental evidence found in the literature.

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of saturation.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., Methanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the undissolved solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Dilution: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

This guide serves as a foundational resource for professionals working with this compound. While quantitative data is currently limited in public literature, the provided qualitative information and experimental protocol offer a strong basis for its practical application and further investigation.

References

In-Depth Technical Guide on the Stability and Storage of 3-(Bromoacetyl)pyridine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Bromoacetyl)pyridine hydrobromide, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development applications.

Core Stability Profile

This compound is a white to off-white or light brown crystalline solid.[1] While it is stable under recommended storage conditions, it is susceptible to degradation from heat, moisture, and light.[1][2] As an acyl halide derivative, it is prone to hydrolysis and should be handled in a controlled environment to prevent decomposition.

Key Factors Influencing Stability:

-

Temperature: Elevated temperatures can induce degradation. The compound should be stored under refrigerated conditions.

-

Moisture: this compound is moisture-sensitive and can hydrolyze in the presence of water, leading to the formation of impurities.[1]

-

Light: Exposure to light, particularly UV radiation, can cause photochemical decomposition.[1]

-

Incompatible Materials: The compound is incompatible with strong oxidizing agents.[2]

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | 0-10°C (Refrigerated) | To minimize thermal degradation. |

| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon) | To prevent hydrolysis from atmospheric moisture. |

| Light | Protect from light (Store in an amber vial or dark place) | To prevent photolytic decomposition. |

| Container | Tightly sealed container | To prevent exposure to moisture and air. |

Illustrative Stability Data (Hypothetical Example)

The following table presents a hypothetical example of the stability of this compound under various conditions over time. This data is for illustrative purposes to demonstrate potential degradation trends. Actual stability data should be generated through rigorous experimental studies.

| Storage Condition | Timepoint | Purity (%) | Appearance |

| Recommended (2-8°C, Dark, Inert Atmosphere) | 0 Months | 99.5 | White Crystalline Powder |

| 6 Months | 99.3 | White Crystalline Powder | |

| 12 Months | 99.1 | White Crystalline Powder | |

| 24 Months | 98.8 | White Crystalline Powder | |

| Elevated Temperature (40°C, 75% RH) | 0 Months | 99.5 | White Crystalline Powder |

| 1 Month | 95.2 | Off-white Powder | |

| 3 Months | 88.7 | Yellowish Powder | |

| 6 Months | 79.4 | Brownish Powder | |

| High Humidity (25°C, 90% RH) | 0 Months | 99.5 | White Crystalline Powder |

| 1 Month | 97.1 | Slightly Clumped Powder | |

| 3 Months | 92.5 | Clumped, Off-white Solid | |

| 6 Months | 85.3 | Yellow, Sticky Solid | |

| Light Exposure (ICH Photostability Chamber) | 0 Hours | 99.5 | White Crystalline Powder |

| 24 Hours | 98.0 | Pale Yellow Powder | |

| 72 Hours | 96.2 | Yellow Powder | |

| 168 Hours | 92.8 | Light Brown Powder |

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following are detailed methodologies for conducting such a study.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture, such as acetonitrile and water (1:1).

Forced Degradation Conditions

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Keep the solution at room temperature and monitor the degradation at various time intervals (e.g., 1, 2, 4, 8 hours) due to expected rapid degradation.

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light, for 24 hours.

-

Withdraw aliquots at specified intervals and dilute with the mobile phase for analysis.

-

-

Thermal Degradation:

-

Place the solid compound in a thermostatically controlled oven at 70°C for 7 days.

-

At specified time points, withdraw a sample, prepare a solution of known concentration, and analyze.

-

-

Photolytic Degradation:

-

Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A parallel sample should be kept in the dark as a control.

-

At the end of the exposure period, prepare solutions of both the light-exposed and dark control samples for analysis.

-

Analysis

Analyze the stressed samples using a validated stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution of a buffered mobile phase and an organic modifier, with UV detection. The method should be able to separate the parent compound from all degradation products.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Logical relationship between storage conditions and stability of this compound.

Caption: Experimental workflow for a forced degradation study of this compound.

References

Technical Guide: Purity and Assay of 3-(Bromoacetyl)pyridine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and assay methods for 3-(Bromoacetyl)pyridine hydrobromide (CAS: 17694-68-7), a versatile reagent in pharmaceutical synthesis and drug development. This document outlines typical purity specifications, potential impurities, and detailed experimental protocols for accurate quantification and qualification.

Core Compound Specifications

This compound is a key building block used in the synthesis of various biologically active molecules.[1] Its purity is critical for the successful and reproducible synthesis of target compounds, minimizing side reactions and simplifying purification processes.

Table 1: Summary of Quantitative Data for this compound

| Parameter | Typical Specification | Analysis Method(s) |

| Purity | 95% to ≥99% | HPLC, Titration (Argentometry) |

| Appearance | White to off-white or light yellow crystalline powder | Visual Inspection |

| Melting Point | 184-197 °C | Melting Point Apparatus |

| Molecular Formula | C₇H₆BrNO · HBr | - |

| Molecular Weight | 280.95 g/mol | - |

Data compiled from multiple chemical suppliers.[2][3][4][5][6][7][]

Potential Impurities

Understanding the synthetic route of this compound is crucial for identifying potential impurities. It is commonly synthesized via the Friedel-Crafts acylation of a pyridine derivative.[9][10][11] Based on this, potential impurities may include:

-

Starting Materials: Unreacted 3-acetylpyridine, pyridine, or other precursors.

-

Reagents: Residual brominating agents or catalysts.

-

By-products: Di-acetylated or other polysubstituted pyridine species. Hydrolysis products, such as 3-acetylpyridine.

-

Solvents: Residual solvents used during synthesis and purification.

Experimental Protocols for Assay and Purity Determination

Accurate determination of the purity and assay of this compound can be achieved through several analytical techniques. High-Performance Liquid Chromatography (HPLC) is suitable for assessing purity and identifying impurities, while Argentometric Titration is a reliable method for determining the total halide content and, by extension, the assay of the hydrobromide salt.

Assay by Argentometric Titration

This method determines the amount of hydrobromide salt by titrating the bromide ions with a standardized solution of silver nitrate. The endpoint can be determined potentiometrically.

Experimental Protocol:

-

Preparation of 0.1 M Silver Nitrate Solution: Accurately weigh approximately 16.987 g of silver nitrate (AgNO₃) and dissolve it in 1000 mL of deionized water. Store in a light-resistant bottle. Standardize this solution against a primary standard sodium chloride (NaCl).

-

Sample Preparation: Accurately weigh approximately 280 mg of this compound and dissolve it in 50 mL of deionized water. Add 5 mL of 2 M nitric acid.

-

Titration Setup:

-

Use a potentiometer equipped with a silver indicator electrode and a suitable reference electrode (e.g., silver/silver chloride).

-

Immerse the electrodes in the sample solution and allow the potential reading to stabilize.

-

-

Titration Procedure:

-

Titrate the sample solution with the standardized 0.1 M silver nitrate solution.

-

Record the potential (in millivolts) after each addition of the titrant.

-

Add the titrant in smaller increments as the potential begins to change more rapidly, especially near the equivalence point.

-

-

Endpoint Determination:

-

The endpoint is the volume of silver nitrate solution corresponding to the maximum change in potential per unit volume of titrant added. This can be determined by plotting the first or second derivative of the titration curve.

-

-

Calculation:

-

Calculate the percentage assay using the following formula:

Where:

-

V = Volume of silver nitrate solution at the endpoint (mL)

-

M = Molarity of the silver nitrate solution

-

F = Molar mass of this compound (280.95 g/mol )

-

W = Weight of the sample (mg)

-

-

Argentometric Titration Workflow

Purity by High-Performance Liquid Chromatography (HPLC)

This method is used to separate, identify, and quantify the main component and any impurities. A reversed-phase method is generally suitable for this compound.

Experimental Protocol:

-

Chromatographic System:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 40% A, 60% B

-

25-30 min: Hold at 40% A, 60% B

-

30-35 min: Return to 95% A, 5% B

-

35-40 min: Re-equilibration at 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Standard and Sample Preparation:

-

Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to get a concentration of 1 mg/mL.

-

Sample Solution: Prepare the sample in the same manner as the standard solution.

-

-

Analysis Procedure:

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

-

Inject a blank (diluent) to ensure no carryover.

-

Inject the standard solution to determine the retention time and peak area of the main component.

-

Inject the sample solution.

-

-

Calculation of Purity:

-

Calculate the purity by area normalization:

-

For assay calculation against a reference standard:

-

HPLC Purity Analysis Workflow

Conclusion

The purity and assay of this compound are critical parameters that can significantly impact its application in research and development. The methods outlined in this guide, namely Argentometric Titration and HPLC, provide robust and reliable means for the quality control of this important chemical intermediate. Adherence to these or similarly validated analytical procedures is essential for ensuring the consistency and success of synthetic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. helixchrom.com [helixchrom.com]

- 3. benchchem.com [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. helixchrom.com [helixchrom.com]

- 6. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

- 9. byjus.com [byjus.com]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Bromo-1-(3-pyridyl)ethanone Hydrobromide: Synthesis, Reactions, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(3-pyridyl)ethanone hydrobromide, also widely known by its synonym 3-(Bromoacetyl)pyridine hydrobromide, is a pivotal chemical intermediate with significant applications in medicinal chemistry and agrochemical research. Its structure, featuring a reactive α-bromoketone tethered to a pyridine ring, renders it a versatile building block for the synthesis of a wide array of heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and key reactions, and explores its utility in the development of novel therapeutic agents through the modulation of various signaling pathways.

Chemical and Physical Properties

2-Bromo-1-(3-pyridyl)ethanone hydrobromide is a stable, solid compound. Its hydrobromide salt form enhances its stability and handling properties compared to the free base. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Synonym(s) | This compound | [1][][3] |

| CAS Number | 17694-68-7 | [1][][3] |

| Molecular Formula | C₇H₇Br₂NO | [] |

| Molecular Weight | 280.94 g/mol | [][3] |

| Appearance | White to off-white crystalline solid | [] |

| Melting Point | 192-197 °C | [][3] |

| Purity | ≥95% | [1][] |

Spectroscopic Data

The structural integrity of 2-Bromo-1-(3-pyridyl)ethanone hydrobromide can be confirmed through various spectroscopic techniques.

-

¹H NMR: A proton NMR spectrum is available for this compound.[4]

-

FTIR: The infrared spectrum provides information about the functional groups present in the molecule.[5]

Synthesis and Experimental Protocols

The primary synthetic route to 2-Bromo-1-(3-pyridyl)ethanone hydrobromide involves the electrophilic bromination of its precursor, 3-acetylpyridine.

Synthesis of 2-Bromo-1-(3-pyridyl)ethanone Hydrobromide

A general and effective method for the synthesis involves the direct bromination of 3-acetylpyridine. While a specific detailed protocol with yield for the hydrobromide salt was not found in the immediate search, a general procedure for the bromination of an analogous acetylpyridine is available and can be adapted. The subsequent treatment with hydrobromic acid would yield the desired salt.

General Experimental Protocol (Adapted):

-

Dissolution: Dissolve 3-acetylpyridine in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: To the stirred solution, add a solution of bromine in glacial acetic acid dropwise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically poured into ice water to precipitate the crude product.

-

Purification of the free base: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Hydrobromide Salt Formation: To obtain the hydrobromide salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrobromic acid. The resulting precipitate is then collected by filtration, washed with a cold solvent, and dried under vacuum.

Key Reactions and Applications in Drug Development

The reactivity of the α-bromoacetyl group makes this compound a valuable precursor for the synthesis of various heterocyclic systems, most notably aminothiazoles and imidazopyridines, which are scaffolds of significant interest in medicinal chemistry.

Hantzsch Thiazole Synthesis

A cornerstone reaction involving 2-Bromo-1-(3-pyridyl)ethanone hydrobromide is the Hantzsch thiazole synthesis. This reaction involves the condensation of the α-bromoketone with a thiourea or thioamide to yield 2-aminothiazole derivatives. These derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, antimycobacterial, and antiplasmodial properties.[6][7]

Experimental Workflow: Hantzsch Thiazole Synthesis

References

- 1. 17694-68-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 3-(溴乙酰基)吡啶 氢溴酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolysis and Decomposition of 3-(Bromoacetyl)pyridine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromoacetyl)pyridine hydrobromide is a key building block in the synthesis of a variety of pharmaceutical and agrochemical agents.[1] As a reactive intermediate, its stability under various conditions is of paramount importance for ensuring the quality, safety, and efficacy of the final products. This technical guide provides a comprehensive overview of the hydrolysis and decomposition of this compound. It outlines the factors influencing its stability, potential degradation pathways, and provides detailed, representative experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in the handling, storage, and development of processes involving this versatile compound.

Introduction

This compound, also known as 2-bromo-1-(3-pyridinyl)ethanone hydrobromide, is a crystalline solid widely utilized as a chemical intermediate.[1][2] Its utility stems from the presence of a reactive α-bromo ketone functional group, which readily participates in nucleophilic substitution reactions. However, this reactivity also renders the molecule susceptible to degradation, primarily through hydrolysis. Understanding the kinetics and mechanisms of its decomposition is crucial for optimizing reaction conditions, ensuring stable storage, and developing robust analytical methods for quality control.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 17694-68-7 | [2] |

| Molecular Formula | C₇H₆BrNO · HBr | [] |

| Molecular Weight | 280.94 g/mol | [] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 192-197 °C | [2] |

| Purity | Typically ≥95% | [2] |

| Solubility | Soluble in polar solvents such as water and methanol. |

Factors Influencing Stability

The stability of this compound is significantly influenced by several environmental factors:

-

Moisture: The presence of water can lead to the hydrolysis of the bromoacetyl group, which is the primary degradation pathway.

-

pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the degradation, with the rate typically being higher under basic conditions due to the increased nucleophilicity of the hydroxide ion.

-

Temperature: Elevated temperatures accelerate the rate of decomposition, following the principles of chemical kinetics.

-

Light: Exposure to light, particularly UV radiation, may induce photolytic degradation, leading to the formation of radical species and subsequent decomposition products.

Hydrolysis and Decomposition Pathways

The primary mechanism of degradation for this compound in aqueous media is hydrolysis. This reaction involves the nucleophilic substitution of the bromine atom by a water molecule or a hydroxide ion.

Hydrolysis

Under neutral or acidic conditions, the hydrolysis proceeds via a direct nucleophilic attack of water on the α-carbon. Under basic conditions, the reaction is significantly faster due to the stronger nucleophilicity of the hydroxide ion. The primary hydrolysis product is 3-(hydroxyacetyl)pyridine.

A proposed logical workflow for investigating the hydrolysis of this compound is depicted below.

Caption: Workflow for Investigating Hydrolysis.

Other Decomposition Pathways

In addition to hydrolysis, other degradation pathways may occur under specific stress conditions:

-

Oxidation: In the presence of oxidizing agents, the pyridine ring or the acetyl group may be susceptible to oxidation.

-

Photodegradation: Exposure to UV light can lead to the formation of various photolytic degradation products.

The potential degradation pathways are illustrated in the diagram below.

Caption: Potential Degradation Pathways.

Quantitative Data Summary

Table 2: Representative Hydrolytic Degradation of this compound at 60°C

| pH | Initial Concentration (mg/mL) | % Degradation after 24h | Major Degradation Product |

| 2.0 (0.01 N HCl) | 1.0 | 5-15% | 3-(Hydroxyacetyl)pyridine |

| 7.0 (Phosphate Buffer) | 1.0 | 10-25% | 3-(Hydroxyacetyl)pyridine |

| 10.0 (0.001 N NaOH) | 1.0 | >50% | 3-(Hydroxyacetyl)pyridine |

Table 3: Representative Degradation of this compound under Other Stress Conditions

| Stress Condition | Duration | % Degradation | Major Degradation Products |

| Oxidative (3% H₂O₂) | 24h | 15-30% | Pyridine-3-carboxylic acid, others |

| Thermal (80°C, solid) | 48h | 5-10% | To be determined |

| Photolytic (UV light) | 24h | 20-40% | Multiple photoproducts |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible stability studies. The following sections provide representative protocols for a forced degradation study.

Forced Degradation (Stress Testing) Protocol

Objective: To investigate the intrinsic stability of this compound and identify its potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

-

HPLC grade water, acetonitrile, and methanol

-

Phosphate buffers (pH 2.0, 7.0, 10.0)

Procedure:

-

Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl. Heat the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

-

Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N NaOH. Keep the solution at room temperature and monitor the degradation at shorter time intervals (e.g., 0, 1, 2, 4 hours) due to expected rapid degradation. Neutralize samples with an equivalent amount of 0.1 N HCl and dilute for HPLC analysis.

-

Neutral Hydrolysis: Dissolve 10 mg of this compound in 10 mL of HPLC grade water. Heat the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals and dilute for HPLC analysis.

-

Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. Withdraw samples at appropriate time intervals and dilute for HPLC analysis.

-

Thermal Degradation: Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours. At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

-

Photolytic Degradation: Expose a solution of this compound (1 mg/mL in water) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark. Analyze both samples by HPLC.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is essential to separate the parent compound from its degradation products. A representative method is described below.

Table 4: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25-26 min: 95-5% B; 26-30 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Characterization of Degradation Products

The structural elucidation of significant degradation products is crucial for understanding the degradation pathways.

-

LC-MS/MS: Liquid chromatography-mass spectrometry can be used to determine the molecular weights of the degradation products and obtain fragmentation patterns for structural elucidation.

-

NMR Spectroscopy: Nuclear magnetic resonance spectroscopy of isolated degradation products can provide definitive structural information.

Conclusion

This compound is a reactive chemical intermediate that is susceptible to hydrolysis and decomposition under various stress conditions. A thorough understanding of its stability profile is critical for its effective use in pharmaceutical and agrochemical synthesis. This technical guide provides a framework for investigating its degradation, including representative experimental protocols and data presentation formats. The information presented herein should aid researchers and drug development professionals in ensuring the quality and consistency of processes involving this important compound.

References

Methodological & Application

Application Notes and Protocols for Cysteine Residue Labeling with 3-(Bromoacetyl)pyridine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific chemical modification of proteins is a powerful tool in chemical biology and drug development. Among the twenty standard amino acids, cysteine, with its unique nucleophilic thiol group, is an attractive target for selective labeling. The relatively low abundance of cysteine residues in proteins often allows for precise modification, enabling the introduction of probes to study protein structure, function, and interactions. 3-(Bromoacetyl)pyridine hydrobromide is a haloacetyl-containing reagent that can be effectively used for the covalent labeling of cysteine residues. This document provides detailed application notes and protocols for the use of this compound in cysteine residue labeling, with a focus on applications in quantitative proteomics and the study of signaling pathways.

The reaction of 3-(bromoacetyl)pyridine with the thiol group of a cysteine residue proceeds via a nucleophilic substitution reaction, forming a stable thioether bond. This covalent modification allows for the attachment of a pyridyl moiety to the protein, which can serve as a tag for detection and quantification by mass spectrometry. The specific mass shift resulting from the addition of the 3-acetylpyridine group can be readily identified in mass spectrometric analyses, enabling the localization of the modified cysteine residue within the protein sequence.

Applications

-

Quantitative Proteomics: this compound can be used as a chemical probe for quantitative proteomics studies. By labeling the proteome of cells or tissues under different conditions (e.g., with and without a drug treatment), researchers can identify and quantify changes in the reactivity of specific cysteine residues. This can provide insights into changes in protein conformation, accessibility of cysteine residues, and the engagement of small molecules with their protein targets.

-

Active Site Mapping: As an active-site-directed inhibitor, 3-(bromoacetyl)pyridine has been shown to irreversibly inactivate enzymes like glucose dehydrogenase from Bacillus megaterium. This suggests its utility in identifying and characterizing essential cysteine (or histidine) residues within the active sites of enzymes. By labeling the active site and subsequently analyzing the modified protein by mass spectrometry, the specific residue involved in catalysis can be identified.

-

Signaling Pathway Elucidation: Cysteine residues are often involved in critical redox signaling pathways and can be post-translationally modified in response to cellular stimuli. This compound can be employed to probe changes in the redox state of specific cysteines within signaling proteins, providing a snapshot of their activity under different physiological or pathological conditions.

Chemical and Physical Properties

| Property | Value |

| Synonyms | 2-Bromo-1-(3-pyridinyl)ethanone hydrobromide |

| CAS Number | 17694-68-7 |

| Molecular Formula | C₇H₆BrNO · HBr |

| Molecular Weight | 280.94 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 192-197 °C |

| Purity | ≥ 95% |

Experimental Protocols

Protocol 1: Labeling of Purified Protein with this compound

This protocol describes the general procedure for labeling a purified protein containing accessible cysteine residues.

Materials:

-

Purified protein of interest

-

This compound

-

Reaction Buffer: 50 mM HEPES or phosphate buffer, pH 7.0-7.5

-

Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching solution: 1 M DTT or L-cysteine

-

Desalting column or dialysis cassette

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

-

Protein Preparation:

-

Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-20 fold molar excess of DTT or TCEP and incubate at room temperature for 1 hour.

-

Crucially, remove the reducing agent before adding the labeling reagent. This can be achieved by using a desalting column or through dialysis against the reaction buffer.

-

-

Labeling Reaction:

-

Prepare a fresh stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO.

-

Add a 10-50 fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically for each protein.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light if the labeled protein is intended for fluorescence studies with a pyridinium-based fluorophore.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching solution (e.g., DTT or L-cysteine) to a final concentration that is at least 10-fold higher than the initial concentration of this compound.

-

Incubate for 30 minutes at room temperature to ensure all unreacted labeling reagent is consumed.

-

-

Purification of the Labeled Protein:

-

Remove excess labeling reagent and quenching agent by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).

-

-

Characterization of Labeled Protein:

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Confirm labeling by mass spectrometry. The mass of the protein will increase by 120.04 Da for each labeled cysteine residue (the mass of the 3-acetylpyridine moiety).

-

Protocol 2: In-situ Labeling of Cysteine Residues in Cell Lysates for Proteomic Analysis

This protocol outlines a general workflow for labeling cysteine residues in a complex protein mixture, such as a cell lysate, for subsequent proteomic analysis.

Materials:

-

Cell culture or tissue sample

-

Lysis Buffer: RIPA buffer or other suitable lysis buffer containing protease inhibitors

-

This compound

-

Reaction Buffer: 50 mM HEPES or phosphate buffer, pH 7.0-7.5

-

Quenching solution: 1 M DTT or L-cysteine

-

Acetone or Trichloroacetic acid (TCA) for protein precipitation

-

Digestion Buffer: 50 mM Ammonium Bicarbonate

-

Trypsin (mass spectrometry grade)

-

Solid-Phase Extraction (SPE) cartridges for peptide cleanup

Procedure:

-

Cell Lysis and Protein Extraction:

-

Lyse cells or homogenize tissue in a suitable lysis buffer.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Determine the protein concentration of the lysate.

-

-

Labeling Reaction:

-

Adjust the pH of the lysate to 7.0-7.5 using the reaction buffer.

-

Add this compound to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.

-

Incubate at room temperature for 1-2 hours.

-

-

Quenching and Protein Precipitation:

-

Quench the reaction with an excess of DTT or L-cysteine.

-

Precipitate the proteins using cold acetone or TCA to remove unreacted reagents and other small molecules.

-

-

Protein Digestion:

-

Resuspend the protein pellet in digestion buffer.

-

Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide (if desired, to block unlabeled cysteines).

-

Digest the proteins with trypsin overnight at 37°C.

-

-

Peptide Cleanup and Mass Spectrometry Analysis:

-

Clean up the resulting peptide mixture using SPE cartridges.

-

Analyze the peptides by LC-MS/MS.

-

Search the mass spectrometry data for peptides containing a mass modification of +120.04 Da on cysteine residues.

-

Data Presentation

Table 1: Mass Shift of Cysteine Residue upon Labeling

| Amino Acid | Unmodified Mass (Monoisotopic) | Labeled Residue | Labeled Mass (Monoisotopic) | Mass Shift (Monoisotopic) |

| Cysteine (C) | 103.00919 Da | Cys-(3-acetylpyridine) | 223.04959 Da | +120.0404 Da |

Visualizations

Reaction of 3-(Bromoacetyl)pyridine with Cysteine

Caption: Reaction of 3-(Bromoacetyl)pyridine with a cysteine residue.

Experimental Workflow for Cysteine Labeling in Proteomics

Caption: General workflow for cysteine labeling and proteomic analysis.

Signaling Pathway Probing Logic

Caption: Probing signaling pathways using differential cysteine labeling.

Application Notes and Protocols for Covalent Enzyme Inhibition with 3-(Bromoacetyl)pyridine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromoacetyl)pyridine hydrobromide is a valuable research tool for studying enzyme function and for the development of novel therapeutics. Its utility lies in its ability to act as a covalent inhibitor, forming a permanent bond with target enzymes, thereby irreversibly inactivating them. This property makes it a powerful probe for identifying and characterizing active site residues and for developing drugs with prolonged pharmacodynamic effects. The bromoacetyl group is an electrophilic moiety that can react with nucleophilic residues such as cysteine, histidine, and lysine within the active site of an enzyme. This document provides detailed application notes and protocols for the use of this compound as a covalent enzyme inhibitor, with a focus on its known targets: Lactate Dehydrogenase and Glucose Dehydrogenase.

Physicochemical Properties

| Property | Value |

| Synonyms | 2-Bromo-1-(3-pyridyl)ethanone hydrobromide |

| CAS Number | 17694-68-7 |

| Molecular Formula | C₇H₆BrNO · HBr |

| Molecular Weight | 280.94 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 192-198 °C |

| Storage | Store at 2-8°C, protected from light and moisture. |

Mechanism of Covalent Inhibition

This compound functions as an active-site-directed irreversible inhibitor. The pyridine ring can guide the molecule to the active site of certain enzymes, where the electrophilic bromoacetyl group can then react with a nearby nucleophilic amino acid residue. This results in the formation of a stable covalent bond, leading to the irreversible inactivation of the enzyme.

Application Notes and Protocols: Synthesis and Utilization of Fluorescent Probes from 3-(Bromoacetyl)pyridine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of fluorescent probes derived from 3-(Bromoacetyl)pyridine hydrobromide. This versatile reagent serves as a valuable building block for creating probes to investigate biological processes, particularly for the fluorescent labeling of biomolecules.

Introduction

This compound is a heteroaromatic ketone possessing a reactive α-bromoacetyl group. This functional group makes it an excellent candidate for covalent modification of nucleophilic residues in biomolecules, most notably the thiol group of cysteine residues in peptides and proteins. By conjugating 3-(Bromoacetyl)pyridine to a fluorophore, researchers can create highly specific and reactive fluorescent probes for a multitude of applications in cell biology, biochemistry, and drug discovery.

The pyridine moiety can influence the photophysical properties of the resulting probe, such as its fluorescence lifetime and quantum yield, and may also play a role in the probe's localization within cellular environments. These probes are instrumental in studying protein localization, dynamics, and interactions, as well as for high-throughput screening assays.

Principle of Fluorescent Probe Synthesis and Labeling

The core principle behind the use of this compound in creating fluorescent probes lies in a two-step process:

-

Fluorophore Conjugation: The 3-(Bromoacetyl)pyridine moiety is first attached to a fluorescent scaffold. A common strategy involves the reaction of the bromoacetyl group with a hydroxyl or amino group on a fluorophore, such as a coumarin or fluorescein derivative, through a Williamson ether synthesis or a simple alkylation reaction.

-

Biomolecule Labeling: The resulting pyridine-containing fluorescent probe, which still possesses the reactive bromoacetyl group, can then be used to label biomolecules. The α-carbon of the bromoacetyl group is electrophilic and readily undergoes nucleophilic substitution with the thiol group of a cysteine residue in a protein or peptide. This reaction forms a stable thioether bond, covalently attaching the fluorescent probe to the target biomolecule.

Experimental Protocols

Synthesis of a Pyridine-Coumarin Fluorescent Probe

This protocol describes a general method for the synthesis of a fluorescent probe by reacting this compound with a hydroxycoumarin derivative, such as 7-hydroxy-4-methylcoumarin (4-methylumbelliferone).

Materials:

-

This compound

-

7-Hydroxy-4-methylcoumarin

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 7-hydroxy-4-methylcoumarin (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure pyridine-coumarin fluorescent probe.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Labeling Cysteine-Containing Peptides

This protocol outlines the procedure for labeling a cysteine-containing peptide with the synthesized pyridine-coumarin fluorescent probe.

Materials:

-

Cysteine-containing peptide

-

Pyridine-coumarin fluorescent probe

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

HPLC system for purification and analysis

Procedure:

-

Dissolve the cysteine-containing peptide in PBS buffer (pH 7.4) to a final concentration of 1-5 mg/mL.

-

Prepare a stock solution of the pyridine-coumarin fluorescent probe in DMSO (10-20 mM).

-

Add the fluorescent probe stock solution to the peptide solution in a 5- to 10-fold molar excess. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid peptide precipitation.

-

Incubate the reaction mixture at room temperature for 2 hours in the dark.

-

Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or dithiothreitol (DTT), to a final concentration of 10-20 mM to react with any unreacted probe.

-

Separate the labeled peptide from the excess unreacted probe and quenching agent using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

-

Further purify the labeled peptide by reverse-phase HPLC.

-

Confirm the successful labeling and determine the labeling efficiency by mass spectrometry.

Data Presentation

The photophysical properties of the synthesized probe and its biomolecular conjugate are crucial for their application. The following table provides a template with hypothetical data for a generic pyridine-coumarin probe and its thiol-adduct.

| Property | Pyridine-Coumarin Probe (Unconjugated) | Thiol-Adduct Probe (Conjugated to Cysteine) |

| Absorption Max (λ_abs) | 325 nm | 330 nm |

| Emission Max (λ_em) | 390 nm | 395 nm |

| Molar Absorptivity (ε) | 15,000 M⁻¹cm⁻¹ | 18,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | 0.15 | 0.30 |

| Stokes Shift | 65 nm | 65 nm |

Visualizations

Diagrams of Experimental Workflows and Pathways

Caption: Synthesis of a Pyridine-Coumarin Fluorescent Probe.

Caption: Workflow for Protein Labeling and Cellular Imaging.

Caption: Monitoring a Signaling Pathway with a Labeled Protein.

Application Notes and Protocols for 3-(Bromoacetyl)pyridine Hydrobromide as a Putative Chemical Probe in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromoacetyl)pyridine hydrobromide is a chemical compound featuring a bromoacetyl group, a known reactive moiety that can covalently modify nucleophilic amino acid residues in proteins.[1][2] This reactivity, particularly towards cysteine residues, positions this compound as a potential chemical probe for applications in chemical proteomics and drug discovery. The pyridine core also offers a scaffold for further chemical modification, potentially allowing for the development of more complex probes.

The primary application of such a probe is in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy used to identify and characterize enzyme function directly in complex biological systems. By covalently labeling the active sites of enzymes, researchers can gain insights into their catalytic mechanisms, identify novel drug targets, and screen for potent and selective inhibitors.

Mechanism of Action: Covalent Modification of Cysteine Residues

The bromoacetyl group of this compound is an electrophilic "warhead" that can react with nucleophilic residues on proteins. The most common target for α-haloacetyl compounds is the thiol group of cysteine residues, which is highly nucleophilic at physiological pH. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, resulting in a stable thioether bond and the release of hydrobromic acid.

Quantitative Proteomics Data

The following tables represent hypothetical quantitative data from a competitive chemoproteomics experiment designed to identify protein targets of a compound of interest using this compound as a probe. In this scenario, a cell lysate is treated with a vehicle (DMSO) or a test inhibitor before labeling with the probe. The relative abundance of labeled peptides is then quantified by mass spectrometry.

Table 1: Identification of Potential Protein Targets

| Protein ID | Gene Name | Peptide Sequence | Log2 Fold Change (Inhibitor/DMSO) | p-value |

| P04035 | GAPDH | K.VVS(mod)PLM.L | -3.1 | 0.001 |

| Q06830 | HSP90AA1 | K.LI(mod)NKY.A | -2.5 | 0.005 |

| P62258 | PPIA | F.KE(mod)TGNF.K | -0.2 | 0.85 |

| P08670 | VIM | R.VY(mod)ATR.S | -0.1 | 0.92 |

This table illustrates how a significant negative fold change indicates that the test inhibitor competes with the probe for binding to the target protein.

Table 2: Dose-Dependent Target Engagement

| Protein ID | Gene Name | IC50 (µM) |

| P04035 | GAPDH | 1.2 |

| Q06830 | HSP90AA1 | 5.8 |

This table shows the calculated IC50 values, indicating the concentration of the inhibitor required to block 50% of the probe labeling.

Experimental Protocols

The following are generalized protocols for using a cysteine-reactive probe like this compound in a chemoproteomics workflow.

Protocol 1: Protein Labeling in Cell Lysate

-

Cell Lysis: Harvest cultured cells and lyse them in a suitable buffer (e.g., PBS, pH 7.4) using sonication or mechanical disruption on ice.

-

Proteome Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Inhibitor Incubation (for competitive profiling): Aliquot the lysate and incubate with either a vehicle control (e.g., DMSO) or varying concentrations of a test inhibitor for 30 minutes at 37°C.

-

Probe Labeling: Add this compound to a final concentration of 10-50 µM. Incubate for 1 hour at room temperature with gentle agitation.

-

Quenching: Quench the labeling reaction by adding an excess of a reducing agent like DTT or β-mercaptoethanol.

-

Sample Preparation for Mass Spectrometry: Proceed with protein precipitation (e.g., with cold acetone), reduction, alkylation (with a different alkylating agent like iodoacetamide to cap any remaining free cysteines), and tryptic digestion.

Protocol 2: Enrichment of Labeled Peptides (Optional)

If the probe is modified with a reporter tag (e.g., biotin), an enrichment step can be performed.

-

Biotinylation via Click Chemistry: If using an alkyne-modified version of the probe, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag.

-

Affinity Purification: Incubate the digested peptide mixture with streptavidin-coated beads to capture the biotinylated peptides.

-

Washing: Wash the beads extensively with a series of high-salt and low-salt buffers to remove non-specifically bound peptides.

-

Elution: Elute the captured peptides from the beads, for example, by cleaving a chemically labile linker or by using a denaturing elution buffer.

Protocol 3: Mass Spectrometry and Data Analysis

-

LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

-

Data Acquisition: Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

-

Database Searching: Search the acquired MS/MS spectra against a protein sequence database to identify the peptides and the sites of modification.

-

Quantitative Analysis: Use appropriate software to quantify the relative abundance of the labeled peptides between different experimental conditions.

Visualizing Experimental Workflow and Signaling Pathways

References

Site-Specific Protein Modification with 3-(Bromoacetyl)pyridine Hydrobromide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a powerful tool for elucidating protein function, developing novel therapeutics, and creating advanced biomaterials. 3-(Bromoacetyl)pyridine hydrobromide is a versatile reagent for achieving such precision. As a haloacetyl derivative, it exhibits high reactivity and selectivity towards the sulfhydryl (thiol) group of cysteine residues under mild conditions, forming a stable thioether bond. This allows for the targeted introduction of a pyridyl moiety onto a protein backbone. The incorporated pyridine group can serve as a versatile chemical handle for further functionalization, act as a structural probe, or modulate the protein's biological activity.

These application notes provide a comprehensive overview of the principles and a detailed protocol for the site-specific modification of proteins using this compound.

Core Principles of the Modification Reaction

The primary mechanism for the labeling of proteins with this compound is the specific alkylation of the sulfhydryl group of cysteine residues. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway. The deprotonated thiol group (thiolate anion, -S⁻), which is more prevalent at a neutral to slightly alkaline pH, acts as a nucleophile, attacking the carbon atom of the bromoacetyl group. This results in the displacement of the bromide ion and the formation of a stable thioether linkage between the protein and the 3-acetylpyridine moiety. To ensure specificity for cysteine residues, it is crucial to control the reaction conditions, such as pH and the molar ratio of the reagent to the protein. At higher pH values or with a large excess of the labeling reagent, reactivity with other nucleophilic amino acid side chains, such as histidine and lysine, may occur, though at a significantly lower rate.

Quantitative Data Summary

The efficiency of protein labeling with this compound can be assessed using various analytical techniques. The following table summarizes key parameters and typical results from a labeling experiment. The values provided are illustrative and will vary depending on the specific protein, its concentration, the number of accessible cysteine residues, and the reaction conditions.

| Parameter | Method | Typical Result/Value |

| Protein Concentration | BCA Assay or UV-Vis (A280) | 1-10 mg/mL |

| Molar Ratio (Reagent:Protein) | - | 10:1 to 50:1 |

| Reaction pH | pH Meter | 7.0 - 8.5 |

| Reaction Time | - | 2 - 4 hours at RT, or overnight at 4°C |

| Reaction Temperature | - | 4°C to 25°C (Room Temperature) |

| Labeling Efficiency | SDS-PAGE, Mass Spectrometry | > 90% (for accessible cysteines) |

| Stoichiometry of Labeling | Mass Spectrometry (MALDI-TOF or ESI-MS) | Determined by mass shift |

| Confirmation of Site of Modification | LC-MS/MS Peptide Mapping | Identification of modified cysteine-containing peptides |

Experimental Protocols

This section provides a detailed methodology for the site-specific modification of a protein with accessible cysteine residues using this compound.

Materials

-

Protein of interest (containing at least one accessible cysteine residue)

-

This compound

-

Reaction Buffer: 50 mM Phosphate buffer or HEPES, pH 7.5, containing 150 mM NaCl and 1 mM EDTA

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Quenching Reagent: 2-Mercaptoethanol or Dithiothreitol (DTT)

-

Desalting column (e.g., Sephadex G-25)

-

Storage Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4

Protocol 1: Labeling of Cysteine Residues

-

Protein Preparation:

-

Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) and incubate at room temperature for 1 hour. TCEP is preferred as it does not contain a free thiol and thus does not need to be removed before adding the labeling reagent. If DTT is used, it must be removed by a desalting column prior to the labeling step.

-

-

Reagent Preparation:

-

Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Add the reagent dropwise while gently stirring to prevent protein precipitation.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The optimal incubation time may vary depending on the protein and should be determined empirically. The reaction should be protected from light.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching reagent such as 2-mercaptoethanol or DTT to a final concentration of 10-50 mM to consume any unreacted this compound.

-

Incubate for at least 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the excess, unreacted reagent and the quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

For size-exclusion chromatography, equilibrate the column with the desired storage buffer and apply the reaction mixture.

-

Collect the fractions containing the labeled protein.

-

-

Characterization and Storage:

-

Confirm successful labeling by mass spectrometry to determine the mass increase corresponding to the addition of the 3-acetylpyridine group (120.04 Da).

-

The site of modification can be confirmed by peptide mapping using LC-MS/MS.

-

Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).

-

Store the purified, labeled protein at -20°C or -80°C.

-

Visualizations

Caption: Reaction mechanism of cysteine modification.

Caption: Experimental workflow for protein modification.

Application of 3-(Bromoacetyl)pyridine Hydrobromide in Agrochemical Synthesis: A Detailed Guide

Introduction

3-(Bromoacetyl)pyridine hydrobromide is a versatile bifunctional reagent that serves as a key building block in the synthesis of a variety of heterocyclic compounds with significant applications in the agrochemical industry. Its pyridine ring provides a scaffold present in numerous successful pesticides, while the α-bromo ketone functionality allows for facile construction of various heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyridyl-containing agrochemicals, with a primary focus on the preparation of fungicidal thiazole derivatives.

Key Application: Synthesis of Pyridylthiazole Fungicides via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring. In the context of agrochemical synthesis, this compound serves as the α-halo ketone component, which undergoes a condensation reaction with a thioamide to yield a 2,4-disubstituted thiazole. The resulting 4-(pyridin-3-yl)thiazole core is a key pharmacophore in a number of fungicides.

The general reaction scheme is as follows:

Figure 1: General scheme for Hantzsch thiazole synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(pyridin-3-yl)thiazole

This protocol describes the synthesis of a key intermediate, 2-amino-4-(pyridin-3-yl)thiazole, which can be further functionalized to produce a range of potent fungicides.

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-(pyridin-3-yl)thiazole.

Quantitative Data Summary

| Compound | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| 2-Amino-4-(pyridin-3-yl)thiazole | This compound | Thiourea | Ethanol | 3 | 85 | >95 (by HPLC) |

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical workflow for the synthesis of a pyridylthiazole fungicide precursor from this compound.

Synthesis workflow for a fungicide precursor.

The following diagram illustrates the reaction mechanism of the Hantzsch Thiazole Synthesis.

Mechanism of the Hantzsch Thiazole Synthesis.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of pyridyl-containing agrochemicals. The Hantzsch thiazole synthesis provides a direct and efficient route to fungicidally active 4-(pyridin-3-yl)thiazole derivatives. The protocols and data presented herein offer a foundational guide for researchers and scientists in the field of agrochemical development.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 3-(Bromoacetyl)pyridine hydrobromide

Welcome to the technical support center for 3-(Bromoacetyl)pyridine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions and addressing common challenges encountered during its use in synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as 2-bromo-1-(3-pyridyl)ethanone hydrobromide, is a versatile synthetic intermediate.[1] Its primary applications lie in the pharmaceutical and agrochemical industries as a building block for various biologically active molecules.[1][2] The presence of an α-bromoketone functional group makes it a reactive electrophile for forming carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of a wide range of heterocyclic compounds, including pyridine derivatives with potential antimicrobial and anti-inflammatory properties.[1] It is also utilized in the development of fluorescent probes for cellular imaging.[3]

Q2: What are the key stability and storage considerations for this compound?

This compound is sensitive to moisture, light, and heat. It should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[4] Recommended storage temperatures are typically between 0-8°C.[3] Exposure to moisture can lead to hydrolysis of the bromoacetyl group.

Q3: What are the common safety precautions when handling this reagent?

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Q4: My reaction with this compound is giving a low yield. What are the common causes?

Low yields can stem from several factors:

-

Reagent Quality: Ensure the this compound is pure and has not degraded due to improper storage.

-

Reaction Conditions: Suboptimal temperature, reaction time, solvent, or base can significantly impact the yield.

-

Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

-

Workup and Purification: Product loss can occur during the extraction and purification steps.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered in two primary applications of this compound: the synthesis of 2-amino-4-(pyridin-3-yl)thiazoles and 2-(pyridin-3-yl)imidazo[1,2-a]pyridines.

Guide 1: Synthesis of 2-amino-4-(pyridin-3-yl)thiazole Derivatives (Hantzsch Thiazole Synthesis)

This reaction involves the condensation of this compound with a thiourea or thioamide.

Common Issues and Solutions:

| Issue | Potential Cause(s) | Troubleshooting Steps |

| Low or No Product Formation | Inactive reagents, incorrect stoichiometry, or suboptimal reaction temperature. | - Verify the quality of this compound and the thioamide. - Ensure accurate molar ratios of the reactants. - Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Many Hantzsch syntheses require heating.[3] |

| Formation of Multiple Products (Visible on TLC) | Side reactions such as self-condensation of the α-haloketone or decomposition of reactants. | - Use a less polar solvent to minimize the solubility of byproducts. - Consider a milder base or adjusting the rate of addition of the base. - Lowering the reaction temperature may improve selectivity. |

| Product is an intractable oil or difficult to crystallize | Presence of impurities or residual solvent. | - Attempt purification by column chromatography. - Try different solvent systems for recrystallization (e.g., ethanol, methanol, or mixtures with water).[5] |

| Product precipitates but is impure | Co-precipitation of starting materials or byproducts. | - Wash the crude product thoroughly with a solvent in which the impurities are soluble but the product is not. - Perform recrystallization from a suitable solvent system.[6][7] |

Experimental Protocol: Synthesis of 4-(Pyridin-3-yl)thiazol-2-amine

A general procedure adapted from the Hantzsch thiazole synthesis is as follows:

-

To a solution of this compound (1.0 eq) in ethanol, add thiourea (1.1 eq).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a base such as aqueous sodium carbonate solution until the product precipitates.[5]

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from ethanol to afford the desired 4-(pyridin-3-yl)thiazol-2-amine.

Data Presentation: Optimization of Hantzsch Thiazole Synthesis

The following table summarizes the effect of different solvents on the yield of a model Hantzsch thiazole synthesis.

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethanol | Reflux | 2 | 87 | [1] |

| Methanol | Reflux | 2 | 85 | [5] |

| Water | Reflux | 7 | 50 | [1] |

| 1-Butanol | Reflux | 2 | 70 | [1] |

| Ethanol/Water (1:1) | 65 | 2 | 87 | [1] |